醋酸塞曲瑞林

概述

科学研究应用

SB-075 二乙酸酯在科学研究中具有广泛的应用:

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 用于与激素调节和受体相互作用相关的研究。

医学: 研究其在子宫内膜异位症和前列腺癌等疾病中潜在的治疗应用。

作用机制

SB-075 二乙酸酯通过阻断促性腺激素释放激素 (GnRH) 对垂体的影响而起作用。这种抑制阻止了促黄体生成激素 (LH) 和促卵泡激素 (FSH) 的释放,而这些激素对于生殖过程至关重要。 SB-075 二乙酸酯的分子靶标是垂体上的 GnRH 受体 .

生化分析

Biochemical Properties

Cetrorelix Acetate competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner . This interaction with the GnRH receptor makes Cetrorelix Acetate a potent inhibitor of gonadotropin secretion .

Cellular Effects

Cetrorelix Acetate has significant effects on various types of cells, particularly those involved in the reproductive process. By inhibiting the release of LH and FSH, it prevents premature ovulation, allowing for better control of the menstrual cycle . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cetrorelix Acetate exerts its effects at the molecular level primarily through its binding interactions with the GnRH receptor on pituitary cells . By competing with natural GnRH for these receptors, it inhibits the activation of enzymes involved in the production and release of LH and FSH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetrorelix Acetate have been observed to change over time. For instance, a single subcutaneous injection of Cetrorelix Acetate can significantly decrease the number of pituitary membrane receptors for LH-RH in a time-dependent manner .

Dosage Effects in Animal Models

Studies in animals have indicated that Cetrorelix Acetate exerts a dose-related influence on fertility, reproductive performance, and pregnancy . No teratogenic effects occurred when the medicinal product was administered during the sensitive phase of gestation .

Metabolic Pathways

Cetrorelix Acetate is involved in the metabolic pathway of the GnRH in the pituitary gland . By binding to the GnRH receptor, it influences the metabolic flux of the hormones LH and FSH .

Transport and Distribution

Cetrorelix Acetate is administered as a subcutaneous injection, from where it is absorbed into the bloodstream and distributed throughout the body . It specifically targets the GnRH receptors on the pituitary cells .

Subcellular Localization

The primary subcellular localization of Cetrorelix Acetate is at the membrane receptors on the pituitary cells . After binding to these receptors, it may undergo internalization and subcellular translocation .

准备方法

合成路线和反应条件

SB-075 二乙酸酯的合成涉及多个步骤,包括肽合成和随后的乙酰化。肽合成通常采用固相肽合成 (SPPS) 技术进行。 最终产物然后使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度 .

工业生产方法

SB-075 二乙酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动化肽合成仪和大规模 HPLC 系统来处理增加的体积。 生产在严格的质量控制措施下进行,以确保最终产品的质量和纯度一致 .

化学反应分析

反应类型

SB-075 二乙酸酯主要发生取代反应,因为其结构中存在多个官能团。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括卤代烷烃和酰氯。反应通常在三乙胺等碱的存在下进行。

氧化反应: 过氧化氢或高锰酸钾等试剂可以在酸性或碱性条件下使用。

还原反应: 常用还原剂包括硼氢化钠或氢化锂铝.

主要生成物

这些反应产生的主要产物取决于所用试剂和条件。 例如,取代反应会导致形成各种 SB-075 二乙酸酯的烷基化或酰基化衍生物 .

相似化合物的比较

类似化合物

曲普瑞林: 另一种用于治疗前列腺癌的 GnRH 拮抗剂。

甘瑞利克: 一种用于辅助生殖技术的 GnRH 拮抗剂。

依来曲普林: 一种非肽类 GnRH 拮抗剂,用于治疗子宫内膜异位症.

SB-075 二乙酸酯的独特之处

SB-075 二乙酸酯的独特之处在于其对 GnRH 受体的高效力和特异性。与其他 GnRH 拮抗剂相比,它的 IC50 值更低,使其在更低浓度下更有效。 此外,它的二乙酸酯形式增强了其稳定性和溶解性,这对于研究和治疗应用都是有利的 .

生物活性

Cetrorelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary function is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing premature ovulation. This compound has garnered attention in reproductive medicine and oncology due to its biological activities and therapeutic applications.

Cetrorelix acetate functions by competitively binding to the GnRH receptors in the anterior pituitary gland, blocking the action of natural GnRH. This inhibition leads to a decrease in LH and FSH production, which are critical hormones in the reproductive cycle. The dissociation constants for cetrorelix acetate have been reported as and , indicating its high potency as an antagonist .

Pharmacokinetics

- Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection with a mean absolute bioavailability of approximately 85% .

- Distribution : The volume of distribution is about 1.16 L/kg, with a protein binding rate of 86% .

- Metabolism : It is primarily metabolized by peptidases, yielding a predominant metabolite .

- Elimination : The elimination half-life allows for effective dosing regimens in clinical settings.

Assisted Reproductive Technology (ART)

Cetrorelix acetate is widely used in ART protocols to prevent premature LH surges during ovarian stimulation. A randomized controlled trial involving 185 infertile patients demonstrated that a single dose of cetrorelix (3 mg) effectively prevented LH surges without significant differences in pregnancy rates compared to daily doses of ganirelix (0.25 mg) . The convenience of fewer injections with cetrorelix was noted as a significant advantage .

Oncological Uses

In addition to its reproductive applications, cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo. It has been investigated for its potential use as an adjunct therapy in conditions such as prostate cancer, where suppression of gonadotropin levels can slow tumor progression .

Efficacy in IVF Protocols

A study highlighted that cetrorelix acetate significantly reduced the incidence of premature LH surges during controlled ovarian stimulation (COS). The results indicated that no patients treated with cetrorelix experienced an LH surge prior to hCG administration, showcasing its effectiveness in maintaining hormonal balance during IVF cycles .

Safety Profile

The safety profile of cetrorelix acetate has been evaluated across multiple studies. Common adverse events reported include ovarian hyperstimulation syndrome (3.5%), nausea (1.3%), and headache (1.1%) among treated subjects . Long-term follow-up studies have also assessed congenital anomalies in newborns exposed to cetrorelix during gestation, noting some cases but without establishing a direct causal relationship .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| KD (Binding Affinity) | 0.202 nM |

| IC50 | 1.21 nM |

| Bioavailability | ~85% |

| Volume of Distribution | 1.16 L/kg |

| Protein Binding | 86% |

| Common Adverse Events | Ovarian Hyperstimulation Syndrome (3.5%), Nausea (1.3%), Headache (1.1%) |

属性

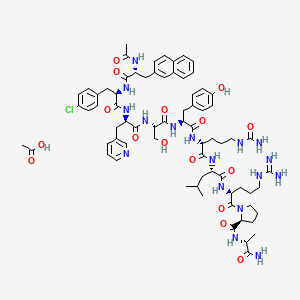

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPVYWHLQLAXFT-SMCUOGPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100ClN17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1551.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130143-01-0, 145672-81-7 | |

| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 130143-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetrorelix acetate interact with its target?

A1: Cetrorelix acetate acts as a GnRH antagonist by competitively binding to GnRH receptors in the pituitary gland. [] This binding prevents the natural GnRH from binding to its receptors. []

Q2: What are the downstream effects of cetrorelix acetate binding to GnRH receptors?

A2: By blocking GnRH receptors, cetrorelix acetate inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [] This suppression leads to a decrease in sex hormone production, primarily estrogen and testosterone. [, , , ]

Q3: Does cetrorelix acetate directly affect the ovaries?

A3: While cetrorelix acetate primarily acts on the pituitary gland, studies have shown it can also downregulate GnRH receptors in the ovaries, further contributing to its suppressive effects on sex hormone production. []

Q4: What is the molecular formula and weight of cetrorelix acetate?

A4: Cetrorelix acetate has a molecular formula of C59H88N16O13 x C2H4O2 and a molecular weight of 1413.6 g/mol. []

Q5: Are there any specific challenges related to the stability of cetrorelix acetate?

A5: Yes, cetrorelix acetate can be susceptible to degradation during storage. []

Q6: How is the stability of cetrorelix acetate formulations addressed?

A6: Research has focused on developing stable cetrorelix acetate medicinal compositions. One method involves specific cooling and freeze-drying processes using mannitol as an excipient to improve stability during long-term storage. []

Q7: What are the challenges in formulating cetrorelix acetate?

A8: Like many peptides, cetrorelix acetate poses formulation challenges due to its potential for degradation and low oral bioavailability. []

Q8: What strategies are employed to improve the stability and bioavailability of cetrorelix acetate?

A8: Research focuses on developing stable formulations for different administration routes:

- Injectable Formulations: Currently, cetrorelix acetate is primarily administered via subcutaneous injection. [, , ]

- Depot Formulations: Cetrorelix pamoate is a sustained-release formulation that allows for less frequent administration. [, ]

- Alternative Delivery Routes: Research is exploring alternative delivery systems, such as dry powder inhalation, to enhance patient comfort and compliance. []

Q9: What is the duration of action of cetrorelix acetate?

A12: The duration of action depends on the formulation. Cetrorelix acetate injections provide rapid and short-term suppression of LH and FSH. [] In contrast, the depot formulation, cetrorelix pamoate, offers sustained release and prolonged suppression. []

Q10: What are the main applications of cetrorelix acetate in assisted reproductive technology (ART)?

A10: Cetrorelix acetate is commonly used in ART to:

- Prevent premature LH surges: During controlled ovarian stimulation (COS) for in vitro fertilization (IVF), cetrorelix acetate is crucial for preventing premature ovulation, ensuring optimal oocyte retrieval. [, , , , , ]

- Manage ovarian hyperstimulation syndrome (OHSS): Cetrorelix acetate can be used to prevent or treat OHSS, a potentially serious complication of COS. [, ]

Q11: Has cetrorelix acetate demonstrated efficacy in other areas besides ART?

A11: Yes, research suggests potential applications in:

- Uterine leiomyoma: Cetrorelix acetate is being investigated as a potential treatment for uterine leiomyoma due to its ability to suppress estrogen production, a key factor in the growth of these tumors. []

- Breast cancer: Studies have explored cetrorelix acetate's potential in treating estrogen receptor-negative breast cancer, demonstrating its ability to inhibit tumor growth in xenograft models. []

Q12: Can cetrorelix acetate be used in all patients undergoing IVF?

A16: While generally safe and effective, cetrorelix acetate might not be suitable for all IVF patients. Factors such as age, ovarian reserve, and previous response to stimulation need to be considered. [, ]

Q13: Has cetrorelix acetate shown promise in treating cholestatic liver disease?

A17: Research suggests that cetrorelix acetate can reduce biliary hyperplasia and fibrosis in rat models of cholestatic liver injury. This effect is linked to its ability to suppress GnRH, which promotes cholangiocyte proliferation. []

Q14: Are there any ongoing efforts to improve the targeted delivery of cetrorelix acetate?

A19: While current formulations rely primarily on subcutaneous injection, research is exploring alternative delivery routes like dry powder inhalation to enhance patient comfort and potentially improve targeted delivery. []

Q15: What analytical methods are used to characterize and quantify cetrorelix acetate?

A15:

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, are widely used to determine cetrorelix acetate concentration in bulk and pharmaceutical formulations. These methods are validated for accuracy, precision, specificity, sensitivity, and stability. []

- Radioimmunoassay (RIA): RIA is employed to measure cetrorelix plasma concentrations. []

- Enzyme Immunoassays (EIA): EIA is used to determine serum hormone concentrations, including LH, FSH, testosterone, and progesterone, in response to cetrorelix acetate treatment. [, ]

Q16: How are analytical methods for cetrorelix acetate validated?

A16: Analytical methods for cetrorelix acetate, such as HPLC, undergo rigorous validation processes following ICH guidelines. These validations include assessments of:

- Accuracy: Measuring how close the results are to the true value. []

- Precision: Evaluating the reproducibility of results under the same conditions. []

- Specificity: Determining the method's ability to measure the target analyte in the presence of other components. []

- Sensitivity: Assessing the method's ability to detect small changes in analyte concentration. []

- **Stability: ** Evaluating the method's performance over time and under different storage conditions. []

Q17: Are there any alternatives to cetrorelix acetate in ART?

A24: Yes, GnRH agonists, like triptorelin acetate, are commonly used as an alternative for pituitary suppression during COS. [, , ] Additionally, progestin-primed ovarian stimulation (PPOS) using medroxyprogesterone acetate is emerging as a safe and effective alternative, particularly for freeze-all cycles or oocyte preservation. [, ]

Q18: What are the advantages and disadvantages of cetrorelix acetate compared to GnRH agonists?

A25:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。